molecular formula C20H17N5O3S B2422290 2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol CAS No. 1226449-42-8

2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol

Katalognummer B2422290
CAS-Nummer: 1226449-42-8
Molekulargewicht: 407.45
InChI-Schlüssel: QNVHZKGJTUOZEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including an oxadiazole ring, a pyrimidinol group, a pyridyl group, and a sulfanyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through reactions involving amidoximes and isatoic anhydrides .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic rings. The oxadiazole and pyrimidinol rings may participate in pi stacking interactions, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For instance, the oxadiazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the aromatic rings and the polar functional groups could impact its solubility, stability, and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on similar structures has led to the synthesis of novel heterocyclic compounds demonstrating significant biological activities. For instance, the synthesis and spectral studies of novel 1H‐1,4‐Diazepine derivatives were conducted, showing antimicrobial, antifungal, and anthelmintic activity (Rajesh Kumar & Y. Joshi, 2010). Similarly, efforts to create 3H-1,5-Benzodiazepine derivatives using Lanthanum(III) Nitrate Hexahydrate as a catalyst also resulted in compounds with antimicrobial properties (R. Kumar & Y. Joshi, 2009).

Biological Activities

The potential applications of such compounds extend to their biological activities. Compounds with a similar structural framework have been evaluated for their antimicrobial activities against a range of pathogens. For example, a study on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives revealed their toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions (M. Faheem, 2018). Another study focused on the synthesis and characterization of ethoxyphthalimide substituted triazole derivatives assembled with pyridine and thiazolidinone heterocycles, highlighting their structural properties (D. K. Sain et al., 2009).

Antimicrobial and Antitumor Applications

Furthermore, the exploration of novel structures derived from benzimidazole as anti-Helicobacter pylori agents indicates the versatility of these compounds in targeting specific bacterial infections (D. Carcanague et al., 2002). Additionally, the synthesis and antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety emphasize the ongoing search for effective antibacterial agents (M. E. Azab et al., 2013).

Wirkmechanismus

The mechanism of action would depend on the specific biological target of the compound. Compounds containing an oxadiazole ring have been found to exhibit a range of biological activities .

Zukünftige Richtungen

Future research could focus on exploring the biological activity of the compound and developing efficient methods for its synthesis .

Eigenschaften

IUPAC Name

2-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-2-27-16-6-4-3-5-14(16)19-24-18(28-25-19)12-29-20-22-15(11-17(26)23-20)13-7-9-21-10-8-13/h3-11H,2,12H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVHZKGJTUOZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.